Hydroxy-alpha-sanshool - 83883-10-7

Hydroxy-alpha-sanshool

Catalog Number: EVT-1793324
CAS Number: 83883-10-7
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxy-α-sanshool is an alkylamide found as a major active ingredient in plants belonging to the genus Zanthoxylum, commonly known as Sichuan pepper. [, ] This compound is primarily known for its role in contributing to the unique tingling and pungent sensation experienced when consuming Sichuan pepper. [] It serves as a valuable tool in sensory neuroscience and pain research, offering insights into the mechanisms of sensory perception and pain signaling pathways. []

Mechanism of Action

Hydroxy-α-sanshool interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, expressed on sensory neurons. [] This interaction leads to the activation of these channels, causing an influx of calcium ions (Ca2+) into the neurons. [] This activation and subsequent ionic influx trigger the depolarization of sensory neurons, ultimately leading to the characteristic tingling sensation associated with Sichuan pepper. [] Additionally, Hydroxy-α-sanshool has been shown to inhibit two-pore potassium channels, further contributing to its sensory effects. []

Applications

Sensory Neuroscience: Hydroxy-α-sanshool serves as a valuable pharmacological tool for investigating the mechanisms underlying the perception of tingling and pungent sensations. [] Its ability to activate specific TRP channels, particularly TRPV1 and TRPA1, makes it useful for studying the role of these channels in sensory processing. []

Pain Research: Research indicates that Hydroxy-α-sanshool induces analgesic effects by inhibiting voltage-gated sodium channels. [] This finding suggests potential applications in developing novel pain relief therapies targeting these channels.

Metabolic Studies: Studies using insulin-resistant mice models demonstrate that Hydroxy-α-sanshool can potentially alleviate insulin resistance by influencing gut microbiota composition and modulating lipid and amino acid metabolic pathways. [] This finding highlights its potential application in metabolic disorder research.

Food Science: Hydroxy-α-sanshool, as a primary pungent principle in Sichuan pepper, plays a significant role in flavoring and contributing to the sensory experience of various cuisines. []

Hydroxy-β-sanshool

  • Relevance: While both compounds contribute to the pungency of Zanthoxylum peppers, [] Hydroxy-β-sanshool did not activate TRPV1 or TRPA1 channels in sensory neurons, unlike Hydroxy-α-sanshool. [] This suggests distinct sensory mechanisms for these closely related compounds. Both compounds are often found together and are key components of the alkylamide profile in plants like Zanthoxylum bungeanum and Zanthoxylum schinifolium. [, ]

Linalool

  • Relevance: Linalool is a major component of the essential oil in both red and green huajiao (Zanthoxylum bungeanum and Zanthoxylum schinifolium). [] It significantly contributes to the aroma profile of these plants, alongside the tingling sensation produced by Hydroxy-α-sanshool. Linalool was identified as one of the six compounds with the highest aroma character impact in both species. []

Limonene

  • Relevance: Like linalool, limonene is a major volatile compound in the essential oils of Zanthoxylum bungeanum and Zanthoxylum schinifolium. [, ] It significantly contributes to the overall aroma profile of these spices, along with other compounds like linalyl acetate, sabinene, and α-terpineol. [, ] Limonene also appears as a top aroma character impact compound in both species. []

Linalyl Acetate

  • Relevance: This compound is a major constituent of the essential oil in red huajiao (Zanthoxylum bungeanum), contributing to its complex aroma. [] Although not as dominant as linalool or limonene, its presence adds to the overall sensory experience of the spice, complementing the tingling sensation of Hydroxy-α-sanshool.

α-Terpineol

  • Relevance: α-Terpineol is another essential oil component in Zanthoxylum bungeanum and Zanthoxylum schinifolium. [, ] While not as abundant as linalool or limonene, it contributes to the overall aroma profile of these spices and ranks among the top compounds for aroma character impact. []

Isobutylalkenyl Amide (IBA)

  • Relevance: IBA retains the ability to activate sensory neurons, specifically wide-dynamic range (WDR) neurons in the spinal cord, similar to Hydroxy-α-sanshool. [] This suggests that IBA might elicit a tingling sensation similar to sanshool, making it a valuable tool for studying the central mechanisms of tingle sensation. []

Properties

CAS Number

83883-10-7

Product Name

Hydroxy-alpha-sanshool

IUPAC Name

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+

InChI Key

LHFKHAVGGJJQFF-JRNWQWJGSA-N

SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O

Isomeric SMILES

C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O

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